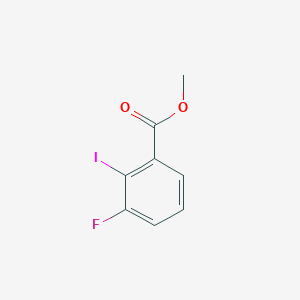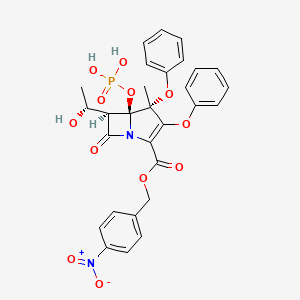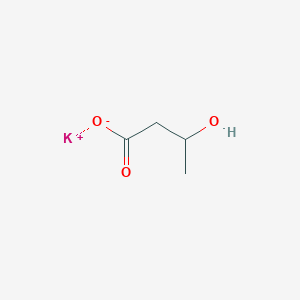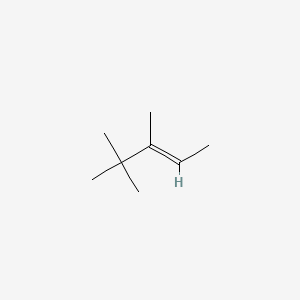
4-(Chloromethyl)benzenesulfonyl fluoride
Vue d'ensemble
Description
4-(Chloromethyl)benzenesulfonyl fluoride (CMBSF) is an important reagent used in organic synthesis. It is widely used in the synthesis of various compounds and is a key intermediate for the preparation of many drugs and other compounds. CMBSF is a colorless liquid that is highly soluble in organic solvents and is stable under normal conditions. It is a highly reactive compound and is used in a variety of reactions such as alkylation, acylation, and nucleophilic substitution. CMBSF is used in a variety of laboratory experiments and has a wide range of applications in the pharmaceutical and chemical industries.
Applications De Recherche Scientifique
Inhibition of Embryo Implantation
4-(Chloromethyl)benzenesulfonyl fluoride has been studied for its potential application in contraception. Research demonstrated its ability to inhibit embryo implantation in rats and mice. In vivo studies showed a dose-dependent inhibitory effect on embryo implantation, with minimal cytotoxicity on uterine epithelia. Notably, its inhibitory effect was found to be reversible, indicating potential for postcoital contraception (Jiang et al., 2011) (Sun et al., 2007).
Protease Inhibition and Cell Adhesion
Studies have explored the effects of related compounds on cell adhesion and protein secretion. AEBSF, a derivative of benzenesulfonyl fluoride, showed the capacity to disrupt the growth of blastocysts on endometrial cells and inhibit HeLa cell adhesion on human umbilical vein endothelial cells (HUVECs). This treatment altered the protein secretion pattern of co-cultured HUVEC-HeLa cells (Jiang et al., 2011).
Synthesis of Novel Compounds
The synthesis of novel N-substituted phenyl benzenesulfonylureas has been reported, including derivatives of 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide. These compounds were synthesized from corresponding benzenesulfonyl chloride, contributing to advancements in organic synthesis (Ta-n, 2015).
Inhibition of Enzymes
Specific benzenesulfonyl fluoride derivatives were found to be potent and specific inhibitors of various enzymes like elastase and chymotrypsin. These findings have implications in designing inhibitors targeting specific enzymes (Yoshimura et al., 1982).
Combinatorial Chemistry
In the field of combinatorial chemistry, (chlorosulfonyl)benzenesulfonyl fluorides have been synthesized as building blocks. Their versatility was demonstrated in the design and synthesis of a covalent inhibitor library, showcasing their potential in drug discovery (Tolmachova et al., 2018).
Anticancer Activity
Research on a triazine folate antagonist, which includes a benzenesulfonyl fluoride compound, showed significant anticancer activity against various colon adenocarcinomas and murine ovarian tumors. This highlights the compound's potential in cancer treatment (Corbett et al., 1982).
Mécanisme D'action
Target of Action
The primary target of 4-(Chloromethyl)benzenesulfonyl fluoride is the hydroxy group of the active site serine residue . This site plays a crucial role in the function of many enzymes, and its modification can significantly alter the enzyme’s activity.
Mode of Action
This compound acts by reacting with the hydroxy group of the active site serine residue to form a sulfonyl enzyme derivative . This derivative may be stable for long periods of time except at high pH .
Pharmacokinetics
Its stability under physiological conditions suggests that it may have good bioavailability.
Result of Action
The formation of a sulfonyl enzyme derivative can significantly alter the function of the enzyme . This can lead to changes in the molecular and cellular processes that the enzyme is involved in. The exact effects would depend on the specific enzyme targeted and its role in cellular function.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the sulfonyl enzyme derivative formed by the compound’s action may be stable for long periods of time except at high pH . This suggests that the compound’s action, efficacy, and stability can be influenced by the pH of its environment.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-(Chloromethyl)benzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an irreversible inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin, trypsin, and thrombin, forming covalent bonds with the active site serine residues. This interaction leads to the inactivation of these enzymes, making this compound a valuable tool for studying protease function and regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting serine proteases, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism. By inhibiting these enzymes, this compound can alter cell signaling cascades, leading to changes in gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of serine residues in the active sites of target enzymes. This covalent binding results in the irreversible inhibition of enzyme activity. The compound’s ability to form stable covalent bonds with serine residues makes it a potent inhibitor of serine proteases, thereby affecting various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it continues to inhibit target enzymes over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to enzyme inhibition. It interacts with enzymes such as serine proteases, leading to the formation of covalent enzyme-inhibitor complexes. These interactions can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with binding proteins. Its distribution is influenced by factors such as cellular uptake, binding affinity to target enzymes, and localization within specific cellular compartments. These factors collectively determine the compound’s effectiveness in inhibiting target enzymes .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with target enzymes and binding proteins. It is often found in the cytoplasm, where it interacts with cytoplasmic serine proteases. Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further influencing its activity and function .
Propriétés
IUPAC Name |
4-(chloromethyl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJRFBRURUINQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660155 | |
| Record name | 4-(Chloromethyl)benzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
455-21-0 | |
| Record name | 4-(Chloromethyl)benzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)benzenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)
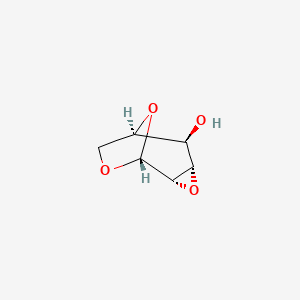
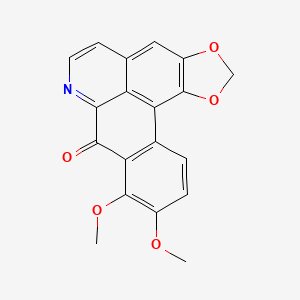
![2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B3028916.png)
